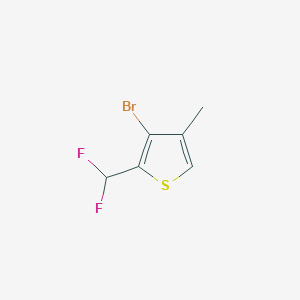

![molecular formula C24H19N5O B2863376 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034488-20-3](/img/structure/B2863376.png)

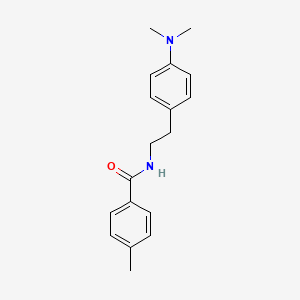

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines .

Applications De Recherche Scientifique

Experimental and Theoretical Studies

Research has involved the functionalization reactions of closely related compounds, exploring their chemical properties and reactions. For example, studies on 1H-pyrazole-3-carboxylic acid derivatives have shown how they can be converted into different products, including imidazo[4,5-b]pyridine derivatives, through various reactions. These studies provide insights into the compound's chemical behavior and potential applications in synthesizing novel molecules with specific characteristics. The theoretical examination of these reactions offers a deeper understanding of the mechanisms involved (Yıldırım, Kandemirli, & Demir, 2005).

Antiviral Activity

Compounds structurally related to the given chemical name have been investigated for their potential as antiviral agents. For instance, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and tested for their activity against human rhinovirus, showcasing the therapeutic potential of these compounds in treating viral infections (Hamdouchi et al., 1999).

Synthetic Methodologies

Significant efforts have been made in developing synthetic methodologies for imidazo[1,2-a]pyridines and related compounds, emphasizing "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. These methods allow for the efficient synthesis of methylimidazo[1,2-a]pyridines and related structures, potentially enabling the creation of new drugs and materials with specific properties (Mohan, Rao, & Adimurthy, 2013).

Potassium-Competitive Acid Blockers

Research into 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines has identified these compounds as candidates for development as potassium-competitive acid blockers (P-CABs), which are drugs that can inhibit gastric acid secretion. This line of investigation examines how different substituents affect the biological activity and physicochemical properties of these compounds, contributing to the development of new treatments for conditions like gastroesophageal reflux disease (Palmer et al., 2007).

DNA Recognition and Gene Expression Control

Studies have also focused on the design, synthesis, and biophysical characteristics of compounds capable of recognizing specific DNA sequences, potentially controlling gene expression. This research area explores the use of polyamides, including those related to the chemical name provided, in treating diseases like cancer by targeting and modulating gene activity (Chavda et al., 2010).

Orientations Futures

The future directions for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” and similar compounds likely involve further exploration of their medicinal properties and potential applications. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also an important area of future research .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are often used as the pharmacodynamic backbones of versatile drugs . They have been used in the treatment of various conditions such as ulcers, inflammation, viral infections, bacterial infections, cancer, HIV, and tuberculosis .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various chemical reactions for direct functionalization . For instance, they can undergo sulfonylmethylation via an FeCl3-catalyzed three-component coupling reaction

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of medicinal applications . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of medicinal applications of imidazo[1,2-a]pyridines , it can be inferred that the compound may have diverse molecular and cellular effects. The exact effects would depend on the specific targets and mode of action of the compound.

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c1-17-20(15-25-29(17)18-9-3-2-4-10-18)24(30)27-21-12-6-5-11-19(21)22-16-28-14-8-7-13-23(28)26-22/h2-16H,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRMQHYHKYBLQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)

![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)

![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2863306.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)

![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)

![7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2863313.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2863315.png)